(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)imino-N-(2,4-dimethylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c1-15-8-10-21(16(2)12-15)28-24(29)19-13-17-6-4-5-7-22(17)31-25(19)27-18-9-11-23(30-3)20(26)14-18/h4-14H,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLISWQQLXAJJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)OC)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide (CAS Number: 1327183-52-7) belongs to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. The unique structural features of this compound, including the chromene core and various functional groups, contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 432.9 g/mol . The structure consists of a chromene moiety with an imino group and a carboxamide group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.9 g/mol |
| CAS Number | 1327183-52-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imino and carboxamide groups facilitate hydrogen bonding and other interactions with proteins, potentially inhibiting their activity. The chromene core allows for π-π stacking interactions, enhancing the stability of the compound-protein complex.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of electron-donating groups on the phenyl ring enhances its activity.
- Cell Line Studies :
- In vitro assays demonstrated that the compound has significant growth-inhibitory effects on cancer cell lines such as A-431 and Jurkat cells.
- The IC50 values reported for these cell lines were notably lower than those for standard chemotherapeutics like doxorubicin, indicating superior potency.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
-
Study on Antitumor Effects :
- A study published in MDPI reported that compounds similar to this chromene derivative showed significant cytotoxicity with IC50 values around 1.98 µg/mL against specific cancer cell lines .
- Molecular dynamics simulations suggested that these compounds interact with key proteins involved in cancer progression, supporting their potential as therapeutic agents.
-
Anti-inflammatory Mechanisms :
- Another investigation focused on the anti-inflammatory mechanisms revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting a pathway for therapeutic application in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 15: 8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide
- Structural Differences: Chromene ring substitution: 8-methoxy vs. unsubstituted in the target compound. Amide group: 2-chlorophenyl vs. 2,4-dimethylphenyl. Imino substituent: Absence of 3-chloro-4-methoxyphenyl in Compound 13.
- Impact on Properties :
2-Imino-N-phenyl-2H-chromene-3-carboxamide (Base Structure)
- Structural Differences: Base compound lacks substituents on both the imino and amide phenyl rings.
- Impact on Properties :
Sulfamoylphenyl Derivatives (Compounds 13a–b)
- Structural Differences: Core structure: Cyanoacetamide derivatives vs. chromene-carboxamide. Functional groups: Sulfamoylphenyl and hydrazinylidene substituents vs. imino and dimethylphenyl groups.
- Impact on Properties :
Comparative Data Table
Key Research Findings
Q & A
Q. What are the optimal synthetic routes for (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Condensation : Reacting a chromene-3-carboxylic acid derivative with 3-chloro-4-methoxyaniline to form the imine bond.
- Amidation : Coupling the intermediate with 2,4-dimethylaniline using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
Critical parameters include: - Temperature : Maintained at 60–80°C for imine formation to prevent side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
- Catalysts : Use of p-toluenesulfonic acid (PTSA) accelerates cyclization steps .
Yield optimization requires monitoring via TLC or HPLC to isolate intermediates .
Q. What analytical techniques are essential for confirming the structural integrity and purity of the compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and Z-configuration of the imine bond .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peak at m/z 475.1218) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the chromene core .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory efficacy) across studies?
Methodological approaches include:
- Dose-Response Profiling : Conduct assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) under standardized conditions to identify concentration-dependent effects .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected pathways (e.g., NF-κB or COX-2) .
- Meta-Analysis : Compare datasets from similar structural analogs to isolate substituent-specific effects (e.g., 3-chloro vs. 4-methoxy groups) .
Q. What strategies elucidate the compound’s mechanism of action in modulating biological targets?
- Molecular Dynamics Simulations : Model interactions with protein targets (e.g., tubulin or kinases) to identify binding pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Kinase Profiling Assays : Screen against kinase panels to detect off-target effects .
- Metabolomics : Track downstream metabolic changes via LC-MS to map affected pathways .
Q. How do electronic and steric effects of substituents (e.g., 3-chloro, 4-methoxy) influence reactivity and bioactivity?
- Electron-Withdrawing Groups (Cl) : Enhance electrophilicity of the imine bond, increasing reactivity in nucleophilic substitutions .
- Methoxy Groups : Improve solubility and membrane permeability via H-bonding, critical for cellular uptake .
- Steric Effects : Bulky 2,4-dimethylphenyl groups may hinder π-π stacking with aromatic residues in target proteins, reducing binding affinity .
Table 1 : Substituent Impact on IC50 (Cancer Cell Lines)
| Substituent Position | IC50 (μM) | Target Affinity (Kd, nM) |
|---|---|---|
| 3-Cl, 4-OCH3 | 1.2 ± 0.3 | 45.8 (COX-2) |
| 4-Cl, 2-OCH3 | 3.8 ± 0.7 | 112.4 (COX-2) |
| Data derived from analogs in |
Methodological Challenges
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Low Yield in Cyclization : Often due to competing keto-enol tautomerism. Mitigated by using microwave-assisted synthesis to reduce reaction time .
- Purification Difficulties : Silica gel chromatography struggles with polar byproducts. Reverse-phase flash chromatography improves separation .
Q. How can researchers validate the Z-configuration of the imine bond experimentally?
- NOESY NMR : Detect spatial proximity between the imine proton and chromene C4-H .
- IR Spectroscopy : Confirm C=N stretching frequency (~1620 cm⁻¹), distinct from E-isomers (~1590 cm⁻¹) .
Future Directions
Q. What computational tools are recommended for predicting bioactivity and toxicity?
Q. How can structural modifications enhance selectivity for therapeutic targets?
- Fragment-Based Drug Design : Introduce sulfonamide or trifluoromethyl groups to improve COX-2 specificity .
- Prodrug Strategies : Mask the carboxamide as an ester to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
